Complete Loss of Complement Inhibitory Activity Following Disulfide Bridge Disruption
Structure-activity relationship studies directly comparing Compstatin and its linear control demonstrate that elimination of the Cys2–Cys12 disulfide bridge—the defining structural difference between active Compstatin and the control peptide—results in complete abrogation of complement inhibitory activity. Reduction-alkylation of the disulfide bond or substitution of the two cysteine residues with alanine (producing a linear peptide functionally equivalent to the control peptide) eliminates detectable C3 binding and complement inhibition [1]. This finding establishes the mechanistic basis for the control peptide's inertness.
| Evidence Dimension | C3 binding and complement inhibitory activity |
|---|---|
| Target Compound Data | Complete loss of activity (no detectable inhibition) |
| Comparator Or Baseline | Compstatin (cyclic, disulfide-bridged): IC50 = 12 μM (alternative pathway), 63 μM (classical pathway), C3 convertase inhibition IC50 = 28 μM |
| Quantified Difference | Qualitative loss of all measurable activity |
| Conditions | In vitro complement inhibition assays; C3 binding measured via surface plasmon resonance (SPR) [1] |
Why This Matters
This data confirms that the control peptide shares the amino acid composition of the active compound but lacks the essential conformational constraint required for target engagement, validating its use as a structurally-matched negative control.
- [1] Sahu A, Soulika AM, Morikis D, Spruce L, Moore WT, Lambris JD. Binding kinetics, structure-activity relationship, and biotransformation of the complement inhibitor compstatin. J Immunol. 2000;165(5):2491-2499. View Source
